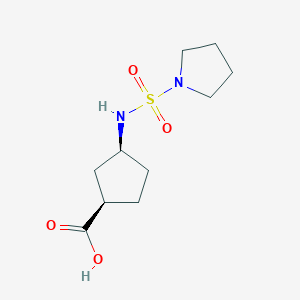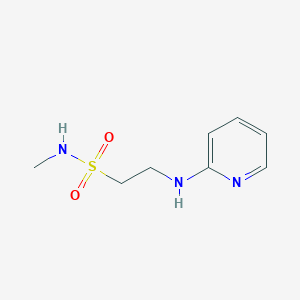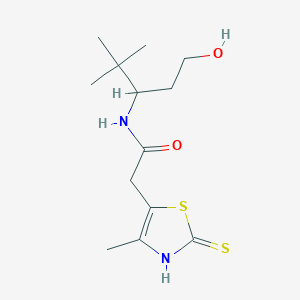![molecular formula C14H18N4O2 B6633606 2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EOMPY or EOM-4-AM, and it has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of EOMPY varies depending on its target. As a PKB inhibitor, EOMPY binds to the ATP-binding site of PKB and prevents its activation. As an nAChR ligand, EOMPY binds to the orthosteric site of nAChRs and modulates their activity. As a CDK4 inhibitor, EOMPY binds to the ATP-binding site of CDK4 and prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EOMPY depend on its target. As a PKB inhibitor, EOMPY has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. As an nAChR ligand, EOMPY has been shown to enhance cognitive function in animal models. As a CDK4 inhibitor, EOMPY has been shown to inhibit cell cycle progression and induce cell cycle arrest in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EOMPY in lab experiments include its potential as a selective inhibitor for various targets, its relatively simple synthesis method, and its potential as a lead compound for drug development. The limitations of using EOMPY in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for EOMPY research, including the development of more potent and selective inhibitors for various targets, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying various cellular processes. Additionally, the optimization of the synthesis method and the investigation of its pharmacokinetic properties are also important future directions for EOMPY research.
In conclusion, EOMPY is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Its mechanism of action varies depending on its target, and its biochemical and physiological effects have been studied in various lab experiments. Despite its limitations, EOMPY has potential as a lead compound for drug development and as a tool for studying various cellular processes. There are several future directions for EOMPY research, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential, and the optimization of its synthesis method.
Synthesemethoden
EOMPY can be synthesized using various methods, including the reaction of 2-ethylamino-4-chloropyridine with 5-ethyl-2-bromomethyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 2-ethylamino-4-methylpyridine with 5-ethyl-2-chloromethyl-1,3-oxazole in the presence of a base. The yield of EOMPY using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
EOMPY has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EOMPY has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, survival, and metabolism. In neuroscience, EOMPY has been studied as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive processes such as learning and memory. In cancer research, EOMPY has been studied as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
Eigenschaften
IUPAC Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-11-8-17-13(20-11)9-18-14(19)10-5-6-16-12(7-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKNCKGCWCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)



![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B6633622.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)